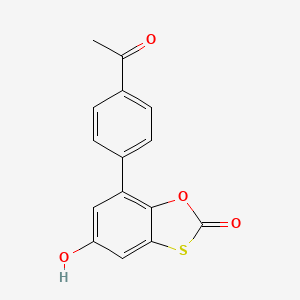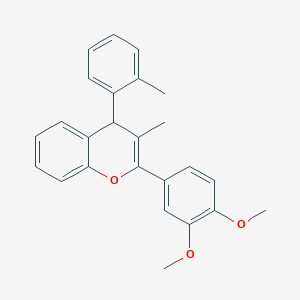![molecular formula C20H24N2O4S B11595156 ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11595156.png)
ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Group: The ethyl group (C₂H₅) is attached to the oxygen atom.
Phenoxy Group: The phenoxy group (C₆H₅O) is derived from phenol (C₆H₅OH).
Imidazolidin-4-ylidene: This part of the molecule contains an imidazolidin-4-ylidene ring, which contributes to its unique properties.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate involves several steps. One common approach is the reaction between phenoxyacetic acid and the corresponding imidazolidin-4-ylidene derivative. The esterification of phenoxyacetic acid with ethanol yields the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Analyse Chemischer Reaktionen
Reactions::
Esterification: The initial step involves the reaction of phenoxyacetic acid with ethanol to form the ester.
Substitution Reactions: Ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on the reaction conditions, it may undergo oxidation or reduction processes.
Ethanol (C₂H₅OH): Used for esterification.
Nucleophiles: Involved in substitution reactions.
Oxidizing/Reducing Agents: For oxidation/reduction reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a reagent in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate is distinctive, similar compounds include:
Eigenschaften
Molekularformel |
C20H24N2O4S |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
ethyl 2-[4-[(Z)-(1-cyclohexyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H24N2O4S/c1-2-25-18(23)13-26-16-10-8-14(9-11-16)12-17-19(24)22(20(27)21-17)15-6-4-3-5-7-15/h8-12,15H,2-7,13H2,1H3,(H,21,27)/b17-12- |
InChI-Schlüssel |
LUEARWPWUALGGI-ATVHPVEESA-N |
Isomerische SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3 |
Kanonische SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxyethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595073.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595079.png)
![N-(4-bromophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11595091.png)
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11595098.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11595105.png)
![ethyl (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B11595111.png)
![N-butyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11595112.png)

![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11595132.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11595136.png)

![(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595140.png)
![1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B11595141.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11595144.png)
